molecular formula C14H12BrNO4S B2831013 N-(3-bromophenyl)-N-(phenylsulfonyl)glycine CAS No. 491843-18-6

N-(3-bromophenyl)-N-(phenylsulfonyl)glycine

Katalognummer: B2831013
CAS-Nummer: 491843-18-6
Molekulargewicht: 370.22
InChI-Schlüssel: FVFIDMHABTUZKO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-bromophenyl)-N-(phenylsulfonyl)glycine (BPG) is a chemical compound that has attracted attention due to its potential use in scientific research. BPG is a glycine derivative that has been synthesized and studied for its various biochemical and physiological effects. In

Wirkmechanismus

N-(3-bromophenyl)-N-(phenylsulfonyl)glycine inhibits EAAT2 by binding to its substrate-binding site. This leads to a decrease in glutamate uptake by astrocytes, resulting in increased extracellular glutamate levels. The increased glutamate levels can have both beneficial and detrimental effects on neuronal function, depending on the context. This compound has also been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In addition to its inhibition of EAAT2 and induction of apoptosis, this compound has been shown to modulate the activity of ion channels, including the NMDA receptor and the GABA receptor. It has also been shown to have antioxidant properties and to protect against oxidative stress.

Vorteile Und Einschränkungen Für Laborexperimente

N-(3-bromophenyl)-N-(phenylsulfonyl)glycine has several advantages for lab experiments. It is a selective inhibitor of EAAT2, which allows for the study of the specific role of this transporter in various neurological disorders. This compound is also relatively stable and easy to synthesize. However, there are some limitations to the use of this compound in lab experiments. It has low solubility in aqueous solutions, which can limit its bioavailability. This compound also has a relatively short half-life, which can make it difficult to study its long-term effects.

Zukünftige Richtungen

There are several future directions for the study of N-(3-bromophenyl)-N-(phenylsulfonyl)glycine. One direction is the development of more potent and selective inhibitors of EAAT2. Another direction is the investigation of the role of this compound in other neurological disorders, such as multiple sclerosis and traumatic brain injury. This compound's potential as a cancer therapy also warrants further investigation. Additionally, the development of more stable and bioavailable forms of this compound could expand its use in lab experiments and potential clinical applications.
Conclusion:
In conclusion, this compound is a promising chemical compound that has been studied for its potential use in scientific research. Its selective inhibition of EAAT2 and induction of apoptosis in cancer cells make it a valuable tool for the study of neurological disorders and cancer therapy. Further research is needed to fully understand the biochemical and physiological effects of this compound and its potential clinical applications.

Synthesemethoden

The synthesis of N-(3-bromophenyl)-N-(phenylsulfonyl)glycine involves the reaction of 3-bromobenzeneboronic acid and phenylsulfonyl chloride with glycine in the presence of a catalyst. The reaction yields this compound as a white crystalline solid. The synthesis method has been optimized to produce high yields and purity of this compound.

Wissenschaftliche Forschungsanwendungen

N-(3-bromophenyl)-N-(phenylsulfonyl)glycine has been used in scientific research as an inhibitor of glutamate transporters. Glutamate is a neurotransmitter that plays a critical role in neuronal communication. The transporters that regulate glutamate levels in the brain are important targets for drug development. This compound has been shown to selectively inhibit the glutamate transporter EAAT2, which is primarily expressed in astrocytes. EAAT2 inhibition has been implicated in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and epilepsy. This compound has also been studied for its potential use in cancer therapy. It has been shown to inhibit the growth of cancer cells in vitro and in vivo.

Eigenschaften

IUPAC Name

2-[N-(benzenesulfonyl)-3-bromoanilino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNO4S/c15-11-5-4-6-12(9-11)16(10-14(17)18)21(19,20)13-7-2-1-3-8-13/h1-9H,10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVFIDMHABTUZKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.